N'-(FURAN-2-CARBONYL)ADAMANTANE-1-CARBOHYDRAZIDE
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Overview
Description
N’-(Furan-2-carbonyl)adamantane-1-carbohydrazide is a compound that combines the structural features of adamantane and furan. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while furan is an aromatic heterocycle with a five-membered ring containing one oxygen atom. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to N’-(furan-2-carbonyl)adamantane-1-carbohydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(furan-2-carbonyl)adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with furan-2-carboxaldehyde. The reaction is usually carried out in an ethanol/acetic acid mixture under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(furan-2-carbonyl)adamantane-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-(Furan-2-carbonyl)adamantane-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing anticonvulsant drugs.
Industry: It can be used in the synthesis of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(furan-2-carbonyl)adamantane-1-carbohydrazide involves its interaction with various molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the furan ring can interact with specific enzymes or receptors. The hydrazide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
N’-(Furan-2-ylmethylene)adamantane-1-carbohydrazide: Similar structure but with a methylene bridge instead of a carbonyl group.
Adamantane-1-carbohydrazide: Lacks the furan ring, resulting in different chemical and biological properties.
Uniqueness
N’-(Furan-2-carbonyl)adamantane-1-carbohydrazide is unique due to the combination of the adamantane and furan moieties, which imparts distinct chemical reactivity and biological activity. The presence of the carbonyl group also allows for additional chemical modifications, enhancing its versatility in various applications .
Properties
IUPAC Name |
N'-(adamantane-1-carbonyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(13-2-1-3-21-13)17-18-15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYGCUVOHREOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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